1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H14BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, along with an isopropyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reactions:
Methoxymethoxy Protection: The methoxymethoxy group is introduced to protect the hydroxyl group during the synthesis process.
Isopropylation: The isopropyl group is added through alkylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine groups to hydrogen.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to reveal the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo hydrolysis to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene can be compared with similar compounds such as:
- 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
- 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
- 1-Bromo-3-fluoro-2-methoxybenzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, isopropyl, and methoxymethoxy groups in this compound gives it distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H14BrFO2 |
---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-(methoxymethoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-7(2)11-9(12)4-8(5-10(11)13)15-6-14-3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
VVVDNFZXWXNILI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1Br)OCOC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.